6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]-2,3-dihydropyridazin-3-one
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Overview
Description
6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]-2,3-dihydropyridazin-3-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyridazinone core, which is often associated with biological activity, making it a potential candidate for pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling to form the final pyridazinone structure. Common reagents used in these reactions include hydrazine derivatives, alkyl halides, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a biochemical tool.
Medicine: Due to its structural features, the compound is explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: The compound’s stability and reactivity make it a candidate for use in various industrial applications, such as the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]pyridazin-3-one: Similar in structure but with a chlorine atom instead of fluorine.
6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]pyridazin-3-one: Features a methyl group in place of the fluorine atom.
Uniqueness
The uniqueness of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]-2,3-dihydropyridazin-3-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluoropyrimidine moiety, in particular, can enhance the compound’s stability and bioactivity compared to its analogs.
Properties
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-2-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN7O/c1-12-9-13(2)25(22-12)16-3-4-17(27)26(23-16)15-5-7-24(8-6-15)18-20-10-14(19)11-21-18/h3-4,9-11,15H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTHTVURHIRLXBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)C3CCN(CC3)C4=NC=C(C=N4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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